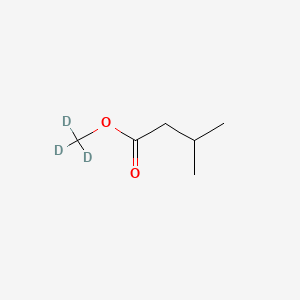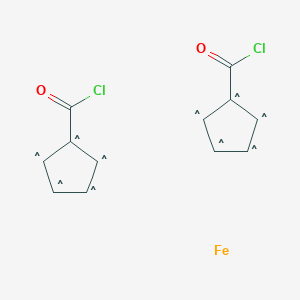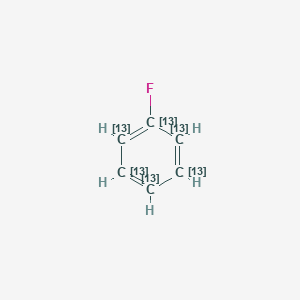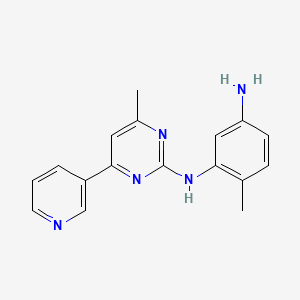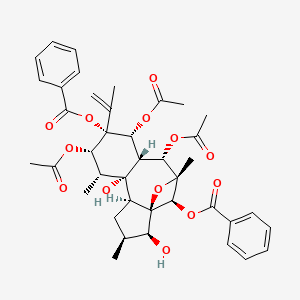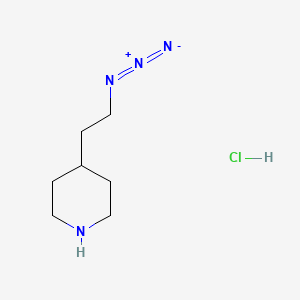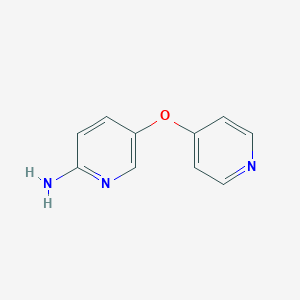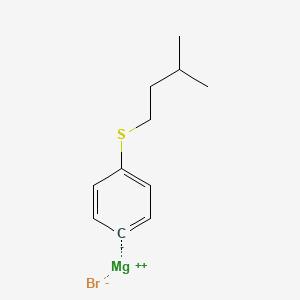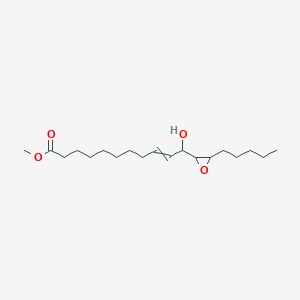![molecular formula C10H18Cl2N2O B13445537 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a methyl group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a methanol solvent under a nitrogen atmosphere at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride
- N-methyl-1-(pyridin-2-yl)methanamine
- 2-(piperazin-1-yl)ethan-1-ol
Uniqueness
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is unique due to its specific combination of a pyridine ring and an amino alcohol moiety. This structure imparts distinct chemical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H18Cl2N2O |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;;/h3-6,12-13H,7-8H2,1-2H3;2*1H |
Clave InChI |
AKYHWDRACGQKSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NCC1=CC=CC=N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


